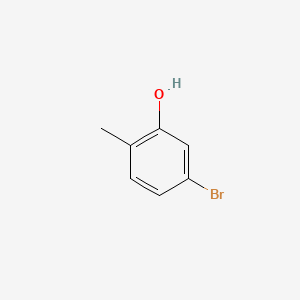

5-Bromo-2-methylphenol

説明

Historical Development and Literature Review

5-Bromo-2-methylphenol (CAS 36138-76-8) emerged as a molecule of interest in the mid-20th century, with early synthetic routes focusing on diazotization and bromination of o-cresol derivatives. Initial methods involved treating 5-amino-2-methylphenol with hydrobromic acid (HBr) and sodium nitrite (NaNO₂) in the presence of copper(I) bromide (CuBr), yielding the target compound in modest yields (20–26%). By the 2000s, advancements in regioselective bromination techniques improved efficiency. For example, the use of N-bromosuccinimide (NBS) with potassium tert-butoxide and trifluoroacetic anhydride in acetonitrile increased yields to 90%. Patent CN104693014A further optimized synthesis via a three-step acetylation-bromination-deacetylation sequence using o-methoxyphenol as a starting material.

Table 1: Evolution of Synthetic Methods for this compound

Significance in Halogenated Phenol Chemistry

As a halogenated phenol, this compound serves as a critical intermediate in synthesizing pharmaceuticals and agrochemicals. Its bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex aryl frameworks. The compound’s role in producing depressor aliskiren, a renin inhibitor, underscores its pharmaceutical relevance. Additionally, halogenated phenols like this compound are studied for their ability to modulate enzymatic activity; for instance, they inhibit type I deiodinase enzymes, which regulate thyroid hormone homeostasis.

Position in Aromatic Substitution Research

The methyl and hydroxyl groups in this compound dictate its reactivity in electrophilic aromatic substitution (EAS). The hydroxyl group (-OH) acts as a strong ortho/para-directing group, while the methyl group (-CH₃) exerts steric and electronic effects that favor bromination at the para position relative to itself. Studies on halogen bond-induced electrophilic bromination reveal that Lewis base catalysts (e.g., amines) enhance reaction rates by stabilizing halonium intermediates through non-covalent interactions. This compound’s regioselectivity has been leveraged to explore mechanistic nuances in EAS, such as the interplay between steric hindrance and electronic activation.

Taxonomic Classification in Chemical Space

This compound belongs to the following chemical taxonomies:

- IUPAC Name : this compound

- Molecular Formula : C₇H₇BrO

- Molecular Weight : 187.03 g/mol

- CAS Registry : 36138-76-8

- EC Number : 639-342-6

Table 2: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 76–78°C | |

| Boiling Point | 241.8°C (at 760 mmHg) | |

| Density | 1.6 g/cm³ | |

| LogP (Partition Coefficient) | 2.81 (estimated) |

In chemical databases, it is classified under:

- Phenol Derivatives : Due to the hydroxyl group bonded to an aromatic ring.

- Halogenated Aromatics : By virtue of its bromine substituent.

- Bromotoluenes : As a brominated methylbenzene analog.

Its structural analogs include 2-bromo-5-methylphenol (CAS 14847-51-9) and 5-bromo-2-methoxyphenol (CAS 37942-01-1), which differ in substituent positioning and functional groups.

特性

IUPAC Name |

5-bromo-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONJCAWRVJDVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505631 | |

| Record name | 5-Bromo-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36138-76-8 | |

| Record name | 5-Bromo-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

5-Bromo-2-methylphenol can be synthesized through several methods. One common approach involves the bromination of 2-methylphenol (o-cresol) using bromine in the presence of a catalyst such as iron powder . The reaction typically proceeds under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

化学反応の分析

Types of Reactions

5-Bromo-2-methylphenol undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the bromine atom or modify the aromatic ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and other strong nucleophiles.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-methylphenol derivatives.

Oxidation: Products include quinones and other oxidized phenolic compounds.

Reduction: Products include dehalogenated phenols and modified aromatic rings.

科学的研究の応用

Pharmaceutical Applications

5-Bromo-2-methylphenol is utilized as an intermediate in the synthesis of various pharmaceutical compounds. One notable application is its role in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, which are being investigated for diabetes therapy. A recent study highlighted a novel industrial process for synthesizing 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in SGLT2 inhibitors. This process demonstrated scalability and cost-effectiveness, producing approximately 70 kg per batch with a total yield of 24% .

Table 1: Synthesis Steps for SGLT2 Inhibitors

| Step | Reaction Type | Yield (%) |

|---|---|---|

| Nitration | Aromatic substitution | - |

| Hydrolysis | Ester hydrolysis | - |

| Hydrogenation | Reduction | - |

| Esterification | Ester formation | - |

| Bromination | Electrophilic substitution | - |

| Diazotization | Diazo coupling | - |

The optimization of the synthesis route for 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid involved various bromination agents and conditions, significantly improving the yield and purity of the final product .

Environmental Applications

In environmental science, this compound is studied for its potential as a disinfection byproduct (DBP) in chlorinated drinking water. Research indicates that brominated phenols can form during the chlorination process, raising concerns about their health impacts due to their carcinogenic properties. A comprehensive study cataloged numerous DBPs, including those derived from brominated compounds like this compound, assessing their formation under different water treatment conditions .

Table 2: Health Impacts of Disinfection Byproducts

| Health Impact | Associated Compounds |

|---|---|

| Carcinogenic effects | THMs, HAAs |

| Reproductive and developmental issues | THMs |

| Cardiovascular diseases | THMs |

| Respiratory problems | Chloramines |

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent in various assays and tests. Its ability to react with different biological molecules makes it valuable for studying enzyme activity and protein interactions. For instance, it has been used in assays to assess the immunotoxicity of substances through methods like the Local Lymph Node Assay (LLNA), which evaluates allergic contact dermatitis potential .

Case Study: Immunotoxicity Assessment

A study evaluated the immunotoxic effects of various compounds using the LLNA method, where this compound was included as a test substance. The results provided insights into its potential allergenic properties and helped establish safety profiles for chemicals used in consumer products .

作用機序

The mechanism of action of 5-Bromo-2-methylphenol involves its interaction with biological molecules. The bromine atom and phenolic group can form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .

類似化合物との比較

Structural Isomers

5-Bromo-2-methylphenol belongs to a family of brominated methylphenols with varying substituent positions. Key isomers and analogs include:

Key Differences :

- Reactivity: The position of bromine and methyl groups significantly impacts reactivity. For example, this compound undergoes efficient O-methylation (85% yield for methyl ether formation) due to the accessibility of the hydroxyl group . In contrast, 4-Bromo-2-methylphenol shows reduced reactivity in electrophilic substitution due to steric hindrance from the adjacent methyl group .

- Acidity: The hydroxyl group in this compound is more acidic (pKa ~8–9) compared to non-brominated analogs like 2-methylphenol (pKa ~10), owing to the electron-withdrawing effect of bromine .

Halogenated Analogs

Derivatives with Additional Functional Groups

This compound methyl ether (CAS: N/A): Synthesized via diazotization and methylation (85% yield) . Lacks the hydroxyl group, reducing polarity and making it suitable for hydrophobic polymer matrices .

4-Bromo-5-(chloromethyl)-2-methoxyphenol (CAS: N/A): Contains a chloromethyl group, enabling cross-linking reactions in resin synthesis .

5-Bromo-2-methoxy-4-{[(4-methoxy-phenyl)imino]methyl}phenol (CAS: N/A): Exhibits intramolecular hydrogen bonding, enhancing stability in crystalline form .

生物活性

5-Bromo-2-methylphenol, with the molecular formula C7H7BrO, is a brominated phenolic compound that has garnered attention in various fields due to its biological activities. This compound is characterized by the presence of a bromine atom and a methyl group on a benzene ring, which contributes to its unique chemical properties and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, making it a candidate for further exploration as an antimicrobial agent. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.

Enzyme Inhibition

The compound has also been investigated for its role in enzyme inhibition. It interacts with specific enzymes, potentially modulating their activity. For example, it has been noted to inhibit certain proteases and hydrolases, which are critical in various biological processes. This inhibition can lead to altered metabolic pathways, making it relevant in biochemical research .

The mechanism by which this compound exerts its biological effects primarily involves its ability to form hydrogen bonds with active sites of enzymes or receptors. The bromine atom and the hydroxyl group contribute to these interactions, leading to changes in enzyme activity or receptor function. This property is crucial for its applications in medicinal chemistry and pharmacology.

Case Studies

-

Antimicrobial Efficacy :

- A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be in the low micromolar range, indicating potent activity.

-

Enzyme Interaction :

- Another investigation focused on the interaction of this compound with serine proteases. The results suggested that the compound binds competitively to the active site, leading to significant inhibition of enzymatic activity. This finding opens avenues for developing enzyme inhibitors based on this scaffold .

-

Synthesis of Derivatives :

- Research has also explored synthesizing various derivatives of this compound to enhance its biological activity. Modifications at the phenolic hydroxyl or bromine position have led to compounds with improved potency against specific targets, illustrating the importance of structure-activity relationships (SAR) in drug design .

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-methylphenol, and how do reaction conditions influence yield?

A common method involves alkylation of this compound with methyl 2-bromoacetate in tetrahydrofuran (THF) using potassium carbonate as a base. The reaction is heated to 65°C for 2 hours, achieving moderate yields. Key parameters include molar ratios (e.g., 1.5 equivalents of methyl 2-bromoacetate) and solvent choice (polar aprotic solvents enhance reactivity). Post-synthesis, purification via liquid-liquid extraction (e.g., ethyl acetate/water) is recommended .

Table 1: Synthesis Conditions

| Reagent | Quantity | Solvent | Temperature | Time |

|---|---|---|---|---|

| Methyl 2-bromoacetate | 1.5 equiv | THF | 65°C | 2 h |

| K₂CO₃ | 2 equiv | THF | 65°C | 2 h |

Q. How can researchers characterize this compound’s purity and structural identity?

Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl and bromine groups).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (229.07 g/mol) and isotopic patterns due to bromine .

- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% recommended for experimental reproducibility).

Q. What solvents are optimal for dissolving this compound in experimental settings?

The compound is sparingly soluble in water but dissolves well in organic solvents like THF, dichloromethane (DCM), and dimethyl sulfoxide (DMSO). For reactions requiring aqueous compatibility, use DMSO as a co-solvent .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., bromine vs. fluorine) alter the reactivity of this compound in electrophilic substitution reactions?

Bromine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophiles to the meta position. Comparative studies with analogs like 5-Bromo-4-fluoro-2-methylphenol (C₇H₆BrFO) reveal fluorine’s stronger inductive effects, further reducing reactivity. Use density functional theory (DFT) calculations to predict regioselectivity and validate with kinetic experiments .

Q. What advanced analytical techniques resolve contradictions in reported spectral data for this compound derivatives?

Conflicting NMR or MS data may arise from impurities or tautomerism. Strategies include:

Q. How can researchers optimize the stability of this compound under varying pH and temperature conditions?

Conduct accelerated stability studies:

Q. What methodologies validate the compound’s role as an intermediate in multi-step syntheses (e.g., pharmaceuticals or agrochemicals)?

Track incorporation into target molecules using:

- Isotopic Tracing : Introduce C labels at the methyl group to monitor retention in final products.

- Cross-Coupling Reactions : Leverage Suzuki-Miyaura couplings with boronic acids to extend the aromatic system, confirmed by GC-MS or LC-HRMS .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility profiles of this compound?

Potential causes include polymorphic forms or residual solvents. Mitigation strategies:

Q. Notes for Methodological Rigor

- Always cross-reference CAS registry numbers (13737-36-5, 36138-76-8) to confirm compound identity .

- For safety, handle in fume hoods with PPE; the bromine moiety poses toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。